molecular formula C7H9N3O2 B3057863 N-(2-Hydroxyethyl)pyrazine-2-carboxamide CAS No. 85817-19-2

N-(2-Hydroxyethyl)pyrazine-2-carboxamide

Cat. No. B3057863
CAS RN: 85817-19-2
M. Wt: 167.17 g/mol
InChI Key: USOUQDOYCCSQBA-UHFFFAOYSA-N
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Description

“N-(2-Hydroxyethyl)pyrazine-2-carboxamide” is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 . It is a derivative of pyrazine-2-carboxamide .


Molecular Structure Analysis

The molecular structure of pyrazine-2-carboxamide derivatives has been studied . The molecular electrostatic potential has been mapped for predicting sites and relative reactivity’s towards electrophilic and nucleophilic attack .


Chemical Reactions Analysis

Pyrazine-2-carboxamide derivatives have been shown to possess significant biological activities in vitro, including anti-mycobacterial activity . The drug is active only at a slightly acid pH .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazine-2-carboxamide include a melting point range of 188-191 °C . The compound is also characterized by its molecular weight of 123.1127 .

Scientific Research Applications

Future Directions

The future directions for research on N-(2-Hydroxyethyl)pyrazine-2-carboxamide could involve further exploration of its anti-mycobacterial activity and potential applications in the treatment of tuberculosis . Additionally, the development of new synthetic pathways and biological activities could be explored .

properties

IUPAC Name

N-(2-hydroxyethyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-4-3-10-7(12)6-5-8-1-2-9-6/h1-2,5,11H,3-4H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOUQDOYCCSQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557742
Record name N-(2-Hydroxyethyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85817-19-2
Record name N-(2-Hydroxyethyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 55.2 parts of methyl 2-pyrazinecarboxylate, 48.9 parts of 2-aminoethanol and 360 parts of ethyl acetate was allowed to stand overnight at room temperature. The precipitated product was filtered off, washed with ethyl acetate and dried, yielding 54.5 parts (80%) of N-(2-hydroxyethyl)-2-pyrazinecarboxamide; mp. 125° C. (intermediate 22).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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